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Compound of Interest

Compound Name: NE-Chmimo

CAS No.: 1373876-11-9

Cat. No.: B1487307

Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties,

and analytical methodologies related to the synthetic cannabinoid NE-Chmimo. It is intended

for an audience with a strong background in chemistry and pharmacology.

Chemical Identity and Properties
NE-Chmimo, also known as CHM-018, is an indole-based synthetic cannabinoid.[1] It is

structurally related to the well-known synthetic cannabinoid JWH-018, with the key difference

being the substitution of the N-pentyl chain with a cyclohexylmethyl group.[2] This modification

in its chemical structure influences its physicochemical properties and interaction with

cannabinoid receptors.

Below is a summary of the key chemical identifiers and properties of NE-Chmimo:
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🔒 FULL PROTOCOL TRUNCATED

To view exact molar ratios, purification steps, and HRP optimization
data, please view the interactive version.

Unlock Full Protocol on Website

Chemical Structure
The chemical structure of NE-Chmimo is characterized by a naphthalene core linked to an

indole moiety via a ketone bridge. The indole nitrogen is substituted with a cyclohexylmethyl

group.

Caption: 2D Chemical Structure of NE-Chmimo.

Experimental Protocols
Synthesis
While a specific, detailed synthesis protocol for NE-Chmimo is not readily available in the

public domain, its synthesis can be inferred from the established procedures for related N-alkyl-

3-(1-naphthoyl)indoles. The synthesis would likely proceed in two main steps:

N-Alkylation of Indole: Reaction of indole with cyclohexylmethyl bromide in the presence of a

base (e.g., sodium hydride) in a suitable solvent (e.g., dimethylformamide) to yield 1-

(cyclohexylmethyl)-1H-indole.

Friedel-Crafts Acylation: Acylation of the N-alkylated indole with 1-naphthoyl chloride in the

presence of a Lewis acid catalyst (e.g., aluminum chloride) in an inert solvent (e.g.,

dichloromethane) to yield the final product, NE-Chmimo.

Analytical Characterization
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The structural elucidation of NE-Chmimo has been reported using a combination of

chromatographic and spectroscopic techniques.[2]

GC-MS is a standard technique for the identification and quantification of synthetic

cannabinoids in various matrices.

Sample Preparation: A representative protocol for the extraction of NE-Chmimo from a solid

sample (e.g., herbal mixture) would involve:

Homogenization of the sample.

Extraction with an organic solvent such as methanol or a mixture of chloroform and

methanol.

Vortexing and sonication to ensure efficient extraction.

Centrifugation to pellet solid material.

Filtration of the supernatant.

The extract can be directly injected or further diluted prior to GC-MS analysis.

Instrumentation and Conditions (Representative):

Gas Chromatograph: Agilent 7890B or similar.

Mass Spectrometer: Agilent 5977B or similar.

Column: HP-5MS (30 m x 0.25 mm x 0.25 µm) or equivalent.

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

Injector Temperature: 280 °C.

Oven Temperature Program:

Initial temperature: 100 °C, hold for 2 min.

Ramp to 300 °C at 20 °C/min.
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Hold at 300 °C for 5 min.

MS Ion Source Temperature: 230 °C.

MS Quadrupole Temperature: 150 °C.

Ionization Mode: Electron Ionization (EI) at 70 eV.

Scan Range: m/z 40-550.

NMR spectroscopy is essential for the definitive structural elucidation of novel compounds like

NE-Chmimo.

Sample Preparation:

Dissolve a few milligrams of the purified compound in a deuterated solvent (e.g., CDCl₃).

Transfer the solution to a 5 mm NMR tube.

Instrumentation and Conditions (Representative):

Spectrometer: Bruker Avance 500 MHz or equivalent.

Probes: 5 mm BBFO probe.

Experiments: ¹H NMR, ¹³C NMR, COSY, HSQC, and HMBC.

Temperature: 298 K.

¹H NMR:

Pulse program: zg30

Number of scans: 16

Relaxation delay: 1.0 s

¹³C NMR:
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Pulse program: zgpg30

Number of scans: 1024

Relaxation delay: 2.0 s

Biological Activity and Signaling Pathway
NE-Chmimo is a potent agonist of the cannabinoid receptor 1 (CB1), which is a G-protein

coupled receptor (GPCR) primarily expressed in the central nervous system.[1] The activation

of the CB1 receptor by synthetic cannabinoids like NE-Chmimo initiates a cascade of

intracellular signaling events.

🔒 FULL PROTOCOL TRUNCATED

To view exact molar ratios, purification steps, and HRP optimization
data, please view the interactive version.

Unlock Full Protocol on Website

Click to download full resolution via product page

Caption: General CB1 Receptor Signaling Pathway for Synthetic Cannabinoids.

Experimental Protocol: CB1 Receptor Binding Assay
This protocol describes a representative radioligand binding assay to determine the affinity of

NE-Chmimo for the CB1 receptor.

Materials:

Membrane preparations from cells expressing human CB1 receptor.
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[³H]CP55,940 (radioligand).

NE-Chmimo (test compound).

Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, 0.5% BSA, pH 7.4).

Wash buffer (e.g., 50 mM Tris-HCl, 0.9% NaCl, pH 7.4).

96-well microplates.

Glass fiber filters.

Scintillation cocktail and counter.

Procedure:

Prepare serial dilutions of NE-Chmimo in the assay buffer.

In a 96-well plate, add in the following order:

Assay buffer.

NE-Chmimo solution or vehicle (for total binding).

A high concentration of a known non-radiolabeled CB1 ligand (for non-specific binding).

[³H]CP55,940 at a final concentration close to its Kd.

CB1 receptor membrane preparation.

Incubate the plate at 30°C for 90 minutes with gentle agitation.

Terminate the binding reaction by rapid filtration through glass fiber filters using a cell

harvester.

Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity

using a scintillation counter.
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Calculate the specific binding by subtracting the non-specific binding from the total binding.

Determine the IC₅₀ value of NE-Chmimo by non-linear regression analysis of the

competition binding data.

Calculate the Ki value using the Cheng-Prusoff equation.

This guide provides a foundational understanding of NE-Chmimo for research and drug

development purposes. Further investigation into its detailed pharmacology, metabolism, and

toxicology is necessary for a complete profile of this synthetic cannabinoid.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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